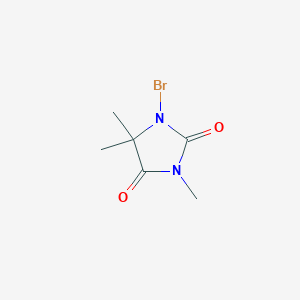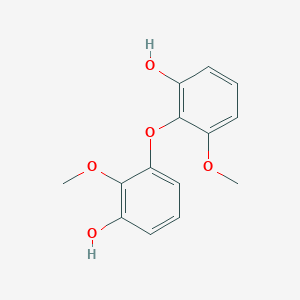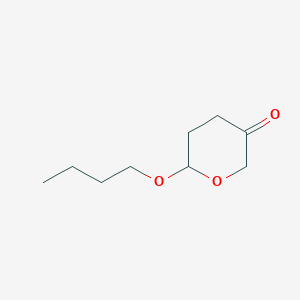![molecular formula C11H13NO2S B14471011 1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine CAS No. 66394-53-4](/img/structure/B14471011.png)
1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzenesulfonyl group attached to a prop-1-en-2-yl chain, which is further connected to an aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine can be achieved through various methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method includes the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3, which produces the corresponding aryl aziridine carboxylates with high yields and excellent diastereoselectivity .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the use of solid acid catalysts like Montmorillonite K-10, which catalyzes the reaction of imines with ethyl diazoacetate to yield cis-aziridines . This method is advantageous due to its high selectivity and efficiency under mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to open the aziridine ring.
Major Products Formed
Oxidation: Formation of oxaziridines.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amines, thiols, or alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Studied for its antiproliferative and tubulin-destabilizing effects in cancer cells.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its reactivity and versatility.
Mécanisme D'action
The mechanism of action of 1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine involves its interaction with molecular targets such as tubulin. The compound inhibits the polymerization of tubulin, leading to the destabilization of microtubules, which is crucial for cell division. This results in the arrest of the cell cycle in the G2/M phase and induces apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine can be compared with other aziridine derivatives such as:
1-(3-Nitrobenzenesulfonyl)aziridine: Similar in structure but contains a nitro group instead of a prop-1-en-2-yl chain.
1-Phenylmethanesulfonyl-aziridine: Contains a phenylmethanesulfonyl group instead of a benzenesulfonyl group.
1-(4-Chlorobenzenesulfonyl)-2-phenyl-aziridine: Contains a chlorobenzenesulfonyl group and an additional phenyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
66394-53-4 |
|---|---|
Formule moléculaire |
C11H13NO2S |
Poids moléculaire |
223.29 g/mol |
Nom IUPAC |
1-[3-(benzenesulfonyl)prop-1-en-2-yl]aziridine |
InChI |
InChI=1S/C11H13NO2S/c1-10(12-7-8-12)9-15(13,14)11-5-3-2-4-6-11/h2-6H,1,7-9H2 |
Clé InChI |
FXZILOIQTXTPFD-UHFFFAOYSA-N |
SMILES canonique |
C=C(CS(=O)(=O)C1=CC=CC=C1)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)



![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)


![Bis(benzo[d]oxazol-2-ylmethyl)sulfane](/img/structure/B14470978.png)
![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
![Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-](/img/structure/B14470995.png)
![Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14470997.png)
![2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione](/img/structure/B14471004.png)
